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molecular formula C6H9NO2 B8663559 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester

2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester

Cat. No. B8663559
M. Wt: 127.14 g/mol
InChI Key: SWCRVYZJNHPQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642642B2

Procedure details

The obtained N-carbomethoxy diallyl amine (400 g) was dissolved in 1.5 l of dichloromethane purged with nitrogen for 10 minutes by bubbling nitrogen through the stirred solution. In a 5 l flask fitted with a mechanical stirrer and an addition funnel, was charged the Grubb's catalyst (bis(tricyclohexylphosphine)styrylrutheniumdichloride (3 g, 3.9 mmol) under a steady purge. Dichloromethane was added and the resultant dark solution was stirred at r.t. with nitrogen bubbling for 10 minutes. The N-carbomethoxy diallyl amine solution was added to the catalyst solution over a period of 2 hours. When the addition was complete, the solution was stirred at r.t. for 2.5 days. Then, the reaction mixture was concentrated to an oil, which was subsequently purified by vacuum distillation. The desired product was obtained as a clear colorless liquid boiling at about 90° C. (10 mm of Hg) The NMR was consistent with the expected structure.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bis(tricyclohexylphosphine)styrylrutheniumdichloride
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:5]([CH2:9][CH:10]=[CH2:11])[CH2:6]C=C)([O:3][CH3:4])=[O:2]>ClCCl.Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl>[CH3:4][O:3][C:1]([N:5]1[CH2:9][CH2:10][CH:11]=[CH:6]1)=[O:2] |^1:23,42|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(=O)(OC)N(CC=C)CC=C
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)N(CC=C)CC=C
Step Three
Name
bis(tricyclohexylphosphine)styrylrutheniumdichloride
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant dark solution was stirred at r.t. with nitrogen bubbling for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through the stirred solution
CUSTOM
Type
CUSTOM
Details
In a 5 l flask fitted with a mechanical stirrer and an addition funnel
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the solution was stirred at r.t. for 2.5 days
Duration
2.5 d
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated to an oil, which
DISTILLATION
Type
DISTILLATION
Details
was subsequently purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)N1C=CCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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